![molecular formula C24H23N3O5 B2966850 3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-furylmethyl)-3-[(2-furylmethyl)imino]propanamide CAS No. 882747-58-2](/img/structure/B2966850.png)
3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-furylmethyl)-3-[(2-furylmethyl)imino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-furylmethyl)-3-[(2-furylmethyl)imino]propanamide is a useful research compound. Its molecular formula is C24H23N3O5 and its molecular weight is 433.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound, being structurally related to quinolines and furan derivatives, shares similarities with compounds evaluated for their antimicrobial activities. In one study, compounds with a quinoline moiety showed significant inhibition of bacterial and fungal growth, demonstrating the potential antimicrobial applications of similar structures (Ahmed et al., 2006). Further, N-substituted piperazinyl quinolones exhibited notable antibacterial activity against staphylococci, highlighting the relevance of furanyl and quinolinyl components in developing antimicrobial agents (Foroumadi et al., 1999).
Fluorescent Chemosensors
Quinoline derivatives have been utilized as chemosensors due to their fluorescent properties. A study on a quinoline-based chemosensor for Zn2+ in aqueous media revealed remarkable fluorescence enhancement, indicating the utility of such compounds in environmental and biological sensing applications (Kim et al., 2016). This suggests potential applications of similar compounds in detecting and quantifying metal ions in various settings.
Antiproliferative Evaluation
Quinolinyl compounds, due to their structural complexity, have been studied for their antiproliferative activities. One particular derivative showed significant growth inhibition of various cancer cell lines, indicating the potential of such compounds in cancer research (Tseng et al., 2011). The structural features contributing to these effects could inform the design of novel anticancer agents.
Synthesis and Chemical Transformations
The chemical synthesis and transformations of compounds containing quinoline and furan units have been extensively studied. For instance, reactions involving quinolinyl derivatives have led to the creation of various products with potential pharmaceutical applications, demonstrating the versatility and utility of these moieties in synthetic chemistry (Reisch et al., 1993). This underscores the importance of such compounds in the development of new chemical entities.
Properties
IUPAC Name |
3-(1-ethyl-4-hydroxy-2-oxoquinolin-3-yl)-N-(furan-2-ylmethyl)-3-(furan-2-ylmethylimino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c1-2-27-20-10-4-3-9-18(20)23(29)22(24(27)30)19(25-14-16-7-5-11-31-16)13-21(28)26-15-17-8-6-12-32-17/h3-12,29H,2,13-15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBQBZAZDUVYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=NCC3=CC=CO3)CC(=O)NCC4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[butyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2966767.png)
![[1-(N-Hydroxy-carbamimidoyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B2966768.png)
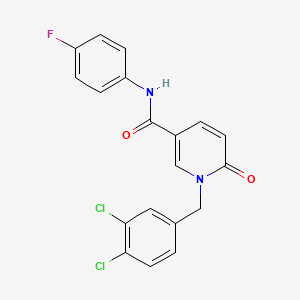
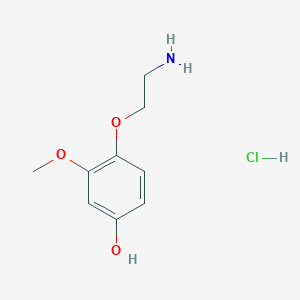
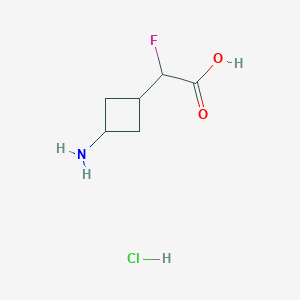
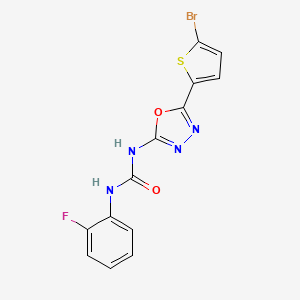
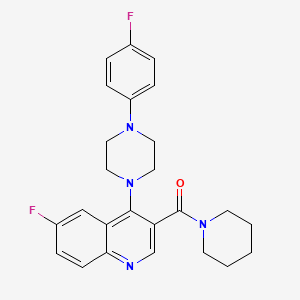
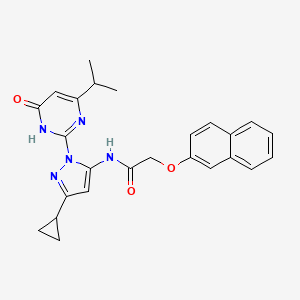
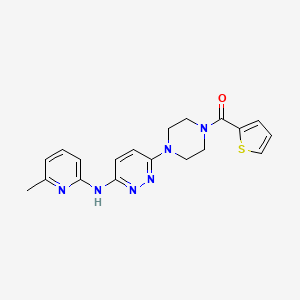

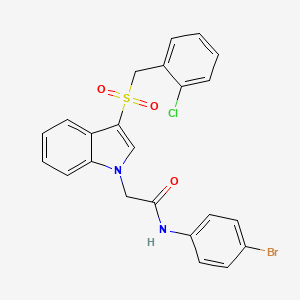
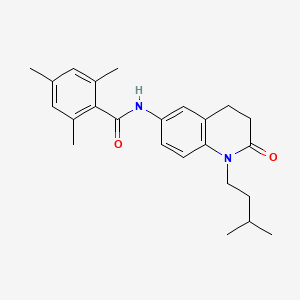
![4-[(4-Chlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B2966787.png)
![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2966790.png)
